Ebselen

概要

説明

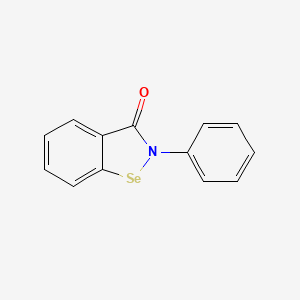

Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is an organoselenium compound with significant antioxidant properties. It mimics the activity of the enzyme glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage by reducing reactive oxygen species. Due to its multifunctional nature, this compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, cytoprotective, and neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions

Ebselen can be synthesized through several methods:

Reaction of primary amines with 2-(chloroseleno)benzoyl chloride: This method involves the reaction of primary amines (RNH2) with 2-(chloroseleno)benzoyl chloride to form the benzoisoselenazolone ring system.

Ortho-lithiation of benzanilides followed by oxidative cyclization: This method uses ortho-lithiation of benzanilides with n-butyllithium, followed by oxidative cyclization mediated by cupric bromide.

Cu-catalyzed selenation/heterocyclization of o-halobenzamides: This method involves the efficient copper-catalyzed selenation and heterocyclization of o-halobenzamides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

化学反応の分析

2.1. Oxidation Reactions

The oxidation of ebselen is a critical reaction that leads to various products depending on the conditions and reactants involved.

-

Oxidation with Hydrogen Peroxide : The primary pathway for the oxidation of this compound involves its reaction with hydrogen peroxide, producing seleninamide as an initial product. This reaction can be summarized as follows:

Research indicates that this oxidation occurs through the formation of peroxyselenonic acid rather than directly forming peroxyseleninic acid. The process is complex and can lead to various intermediates and final products, including seleninic acid and selenonic acid .

-

Rate of Reaction : The rate of oxidation is significantly slower than that of thiolysis. For instance, studies show that the oxidation reaches 50% completion after 40 minutes and 90% after 140 minutes under specific conditions .

2.2. Thiolysis Reactions

Thiolysis is another significant reaction pathway for this compound, where it reacts with thiols to form selenenyl sulfides.

-

Reaction with Benzyl Thiol : When this compound reacts with benzyl thiol, it produces a stable selenenyl sulfide. This reaction is notably faster than its oxidation counterpart:

The thiolysis reaction can reach up to 94% completion within 40 minutes, demonstrating a much faster kinetics compared to oxidation .

-

Disproportionation : In the presence of excess glutathione, the initially formed selenenyl sulfide can undergo disproportionation to yield diselenides and glutathione disulfide .

2.3. Mechanistic Insights

The mechanisms underlying these reactions are complex and involve several steps:

-

Catalytic Cycles : this compound operates through catalytic cycles that involve both oxidation and thiolysis pathways. The initial steps can lead to either the formation of seleninamide or selenenyl sulfides depending on the reactants present .

-

Computational Studies : Density Functional Theory (DFT) computations have been employed to understand the geometries and energies of intermediates formed during these reactions, revealing insights into their stability and reactivity .

Data Tables

科学的研究の応用

Antioxidant and Anti-inflammatory Properties

Ebselen acts as a potent antioxidant by scavenging free radicals and modulating oxidative stress pathways. It has been shown to inhibit NADPH oxidase activity, reducing superoxide generation with an IC50 ranging from 0.5 to 1.0 µM . This property underpins its use in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Case Study: Cardiovascular Diseases

- Mechanism : this compound's ability to modulate redox signaling pathways helps in protecting endothelial cells from oxidative damage.

- Clinical Trials : Ongoing trials are assessing its efficacy in preventing cardiovascular events in at-risk populations .

Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

Recent studies have highlighted this compound's neuroprotective effects in models of ALS. It stabilizes the SOD1 dimer, preventing protein aggregation associated with the disease.

Case Study: ALS Research

- Findings : this compound analogues delayed disease onset in SOD1 G93A mice by approximately 15 days, indicating a potential therapeutic role .

- Mechanism : By enhancing SOD1 stability, this compound reduces neurodegeneration and improves motor function in animal models.

Treatment-Resistant Depression

This compound has shown promise as a treatment for depression, particularly treatment-resistant cases. Its mechanism involves modulation of the serotonin system akin to lithium.

Case Study: Depression Treatment

- Research Findings : Animal studies indicated that this compound decreases impulsivity and alters glutamate levels, suggesting a role in mood stabilization .

- Clinical Trials : Currently being evaluated for its antidepressant effects in humans.

Antiviral Activity Against SARS-CoV-2

This compound has emerged as a candidate for treating COVID-19 due to its inhibitory effects on viral proteases.

Case Study: SARS-CoV-2 Inhibition

- Mechanism : this compound covalently binds to the cysteine residue of the main protease (Mpro), inhibiting viral replication with an IC50 of 0.67 µM .

- Clinical Trials : It has entered phase II trials for COVID-19 treatment based on promising preclinical results.

Antibacterial Applications

This compound exhibits antibacterial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

Case Study: Antibacterial Efficacy

- Findings : In vitro studies demonstrated that this compound disrupts bacterial redox homeostasis and enhances reactive oxygen species production, leading to bacterial cell death .

- Clinical Relevance : Its potential use in treating skin infections caused by resistant bacteria is currently under investigation.

Gastrointestinal Disorders

This compound has been studied for its protective effects against gastrointestinal infections, particularly those caused by Clostridium difficile.

Case Study: C. difficile Infection

作用機序

Ebselen exerts its effects primarily through its antioxidant activity. It mimics the enzyme glutathione peroxidase by catalyzing the reduction of reactive oxygen species. The mechanism involves the oxidation of the selenium atom in this compound to selenenic acid, which is then reduced back to the active selenol form by glutathione . This compound also interacts with thiol groups in proteins, forming selenenyl sulfide bonds, which contribute to its cytoprotective and anti-inflammatory effects .

類似化合物との比較

Ebselen is unique among organoselenium compounds due to its multifunctional nature and ability to mimic glutathione peroxidase activity. Similar compounds include:

Selenomethionine: An organoselenium compound with antioxidant properties, but less versatile compared to this compound.

Selenocystamine: Another organoselenium compound with antioxidant properties, but with different biological targets compared to this compound.

This compound’s ability to interact with multiple biological targets and its potential therapeutic applications make it a unique and valuable compound in scientific research and medicine .

生物活性

Ebselen is a synthetic organoselenium compound known for its diverse biological activities, primarily as a glutathione peroxidase (GPx) mimic. This article delves into the various mechanisms through which this compound exerts its effects, its therapeutic potential across different diseases, and relevant case studies that illustrate its biological activity.

This compound's biological activity can be attributed to several key mechanisms:

- Antioxidant Properties : As a GPx mimic, this compound catalyzes reactions that protect cells from oxidative stress by reducing hydrogen peroxide and lipid peroxides. This activity is crucial in preventing cellular damage in various pathological conditions .

- Anti-inflammatory Effects : this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB), thus contributing to its therapeutic effects in inflammatory diseases .

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection in models of stroke and neurodegenerative diseases by mitigating oxidative stress and inflammation, which are significant contributors to neuronal damage .

- Antimicrobial Activity : this compound has shown efficacy against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial biofilms and inhibiting β-lactamase activity, thereby enhancing the effectiveness of conventional antibiotics .

Therapeutic Applications

This compound's multifaceted biological activity has led to investigations into its potential therapeutic applications:

- Treatment-Resistant Depression (TRD) : Clinical trials have explored this compound's efficacy in TRD, with findings suggesting it may enhance serotonin signaling similarly to lithium, leading to improved emotional processing and reduced impulsivity in patients .

- Clostridium difficile Infections : this compound has demonstrated protective effects against C. difficile toxins in vitro and in animal models, showing potential as a therapeutic agent for treating infections and preventing recurrence .

- Neurodegenerative Diseases : Studies indicate that this compound derivatives can stabilize superoxide dismutase (SOD1) dimers in amyotrophic lateral sclerosis (ALS) models, delaying disease onset and providing a basis for developing new ALS therapies .

- COVID-19 : this compound has been investigated as an inhibitor of SARS-CoV-2 proteases, showing promise in reducing viral replication through covalent modification of the protease enzymes .

Table 1: Summary of this compound's Biological Activities

Case Study: this compound in Treatment-Resistant Depression

A clinical study assessed the effects of this compound on patients with TRD. The findings indicated significant improvements in emotional processing and impulsivity measures when compared to placebo controls. Notably, magnetic resonance spectroscopy confirmed this compound's inhibition of inositol monophosphatase (IMPase) within the human brain, reinforcing its potential role as an antidepressant .

Case Study: this compound's Efficacy Against C. difficile

In a controlled animal study, mice treated with this compound before exposure to lethal doses of C. difficile toxins exhibited significantly reduced morbidity and mortality rates. Histopathological evaluations showed minimal tissue damage compared to untreated controls, suggesting that this compound could be a viable option for managing C. difficile infections .

特性

IUPAC Name |

2-phenyl-1,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEFUKCXAQOFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045150 | |

| Record name | Ebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID56422439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60940-34-3 | |

| Record name | Ebselen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60940-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebselen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebselen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ebselen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBSELEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。